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In the realm of flow cytometry, the accuracy and reproducibility of experimental data hinge on

the meticulous use of appropriate controls. Negative controls are particularly crucial for

distinguishing true positive signals from background fluorescence and non-specific antibody

binding. This guide provides a comprehensive comparison of using B220 negative cell lines as

a negative control strategy against other common alternatives, supported by experimental

protocols and data presentation.

The Role of Negative Controls in Flow Cytometry
Negative controls are essential for:

Setting Gates: Accurately defining the boundary between positive and negative cell

populations.[1][2]

Assessing Non-Specific Binding: Determining the extent of antibody binding to cells that do

not express the target antigen.[2]

Evaluating Autofluorescence: Measuring the natural fluorescence of cells, which can

contribute to background signal.[1][2]
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B220, an isoform of CD45, is a widely used pan-B-cell lineage marker in mice, expressed on

both immature and mature B cells.[3] However, its expression is typically absent on plasma

cells and certain memory B-cell subsets, making these naturally occurring populations potential

internal negative controls.[3][4] For dedicated negative controls, a cell line confirmed to be

B220 negative offers a consistent and reliable option.

Comparison of Negative Control Strategies
The selection of an appropriate negative control is critical and depends on the specific

experimental context. Here, we compare the use of B220 negative cell lines with other common

negative control methods.
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Control Type Description Advantages Disadvantages

B220 Negative Cell

Line

A cultured cell line that

does not express the

B220 surface marker.

[5]

- Consistent and

reproducible source of

negative cells.-

Provides a clear

negative population

for gate setting.-

Useful for validating

antibody specificity.

- May not perfectly

mimic the

autofluorescence and

non-specific binding

properties of the

primary cells being

analyzed.- Requires

separate culturing and

maintenance.

Unstained Cells

Cells from the

experimental sample

that are not treated

with any fluorescent

antibodies.[1][2][6]

- Essential for

assessing

autofluorescence.-

Simple to prepare.

- Does not account for

non-specific antibody

binding.[7]

Isotype Controls

An antibody of the

same isotype (e.g.,

IgG1, IgG2a) and

fluorochrome as the

primary antibody, but

directed against an

antigen not present on

the cells of interest.[2]

- Designed to

measure non-specific

binding of the

antibody isotype.

- The use of isotype

controls is

controversial as their

non-specific binding

may not accurately

reflect that of the

primary antibody.[2]-

Should not be used

for setting positive

gates.

Fluorescence Minus

One (FMO) Controls

A sample stained with

all antibodies in a

multicolor panel

except for the one of

interest.[6][7][8]

- The gold standard

for setting gates in

multicolor flow

cytometry.[7][8]-

Accounts for the

spectral overlap and

spreading of other

fluorochromes into the

channel of interest.[6]

- Requires the

preparation of multiple

control tubes, which

can be sample-

intensive.[6]
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Biological Negative

Controls (Internal)

Cells within the

experimental sample

that are known not to

express the target

antigen (e.g., T cells

in a B cell staining

experiment).[5]

- Represents the most

accurate control for

autofluorescence and

non-specific binding

within the same

sample environment.

- A distinct negative

population may not

always be present or

easily identifiable.

Experimental Protocols
Protocol 1: Staining Mouse Splenocytes with a B220
Antibody and a B220 Negative Cell Line Control
Objective: To demonstrate the use of a B220 negative cell line to set the negative gate for B220

staining of mouse splenocytes.

Materials:

Single-cell suspension of mouse splenocytes

B220 negative cell line (e.g., a T-cell lymphoma line)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

Anti-mouse CD16/CD32 antibody (Fc block)

Fluorochrome-conjugated anti-mouse B220 (CD45R) antibody

Viability dye (e.g., Propidium Iodide or a fixable viability stain)

Flow cytometer

Procedure:

Cell Preparation:

Prepare a single-cell suspension of mouse splenocytes.
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Separately, harvest and wash the B220 negative control cell line.

Count and resuspend cells to a concentration of 1 x 10^7 cells/mL in Flow Cytometry

Staining Buffer.

Fc Block:

To prevent non-specific antibody binding to Fc receptors, incubate the splenocytes and the

B220 negative cell line with an anti-mouse CD16/CD32 antibody for 10-15 minutes on ice.

[9][10]

Staining:

Aliquot 100 µL of the splenocyte suspension and 100 µL of the B220 negative cell line

suspension into separate tubes.

Add the titrated amount of the anti-mouse B220 antibody to each tube.

Incubate for 20-30 minutes on ice in the dark.

Washing:

Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer by centrifugation (e.g.,

300-400 x g for 5 minutes).

Viability Staining (if using a non-fixable dye):

Resuspend the cell pellets in 500 µL of staining buffer.

Add the viability dye according to the manufacturer's instructions just before analysis.

Data Acquisition:

Acquire events on the flow cytometer. First, run the unstained splenocyte sample to set

the forward and side scatter voltages.

Run the B220 negative cell line sample to set the negative gate for B220 fluorescence.

Finally, run the B220-stained splenocyte sample.
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Data Presentation
Table 1: Hypothetical Data Comparing Negative Control Strategies

Control Type
Mean Fluorescence
Intensity (MFI) of Negative
Population

% Positive Cells (Gated
based on this control)

Unstained Cells 50 65%

Isotype Control 150 55%

B220 Negative Cell Line 80 60%

FMO Control 120 58%

This table illustrates how the choice of negative control can influence the percentage of cells

identified as positive. The B220 negative cell line provides a clear, low-fluorescence population

for gating.

Visualizations
B-Cell Development and B220 Expression
The following diagram illustrates the key stages of B-cell development in the bone marrow and

the corresponding expression of the B220 marker. This highlights the stages where B220 is

present and when it is downregulated, providing context for identifying internal negative

populations.
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Caption: Stages of B-cell development and B220 expression.

Generalized Flow Cytometry Workflow Using a B220
Negative Control
This workflow outlines the key steps in a flow cytometry experiment that incorporates a B220

negative cell line as a control.
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Caption: Flow cytometry workflow with a B220 negative control.
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Simplified B-Cell Receptor (BCR) Signaling Pathway
B220 (CD45R) is a protein tyrosine phosphatase that plays a crucial role in regulating B-cell

receptor (BCR) signaling. This diagram provides a simplified overview of the initial signaling

events following antigen binding to the BCR.
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Caption: Simplified B-Cell Receptor (BCR) signaling cascade.

Conclusion
The use of a B220 negative cell line as a negative control in flow cytometry offers a robust and

reproducible method for setting negative gates and validating antibody specificity. While it may

not perfectly replicate all the characteristics of the primary cells of interest, its consistency

provides a significant advantage over more variable controls like isotype controls. For

multicolor experiments, Fluorescence Minus One (FMO) controls remain the gold standard for

accurate gate setting. However, a B220 negative cell line can be an invaluable tool, particularly

in single-color experiments or during the initial validation of a B220 antibody. The choice of the
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most appropriate negative control strategy ultimately depends on the specific experimental

design and the level of precision required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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